2,2',4,5,6'-ペンタクロロビフェニル

概要

説明

2,2’,4,5,6’-Pentachlorobiphenyl: These compounds are characterized by their high chemical stability and resistance to degradation, making them persistent environmental pollutants . PCBs were widely used in industrial applications due to their non-flammability, chemical stability, high boiling point, and electrical insulating properties .

科学的研究の応用

Chemistry: 2,2’,4,5,6’-Pentachlorobiphenyl is used as a model compound in studies of PCB degradation and transformation. It is also used in research on the environmental fate and transport of PCBs .

Biology: In biological research, 2,2’,4,5,6’-Pentachlorobiphenyl is used to study the effects of PCBs on living organisms, including their bioaccumulation, toxicity, and impact on various biological systems .

Medicine: Research on 2,2’,4,5,6’-Pentachlorobiphenyl has provided insights into the mechanisms of PCB-induced diseases, including cancer and endocrine disruption. It is also used in studies of the effects of PCBs on human health .

Industry: Although the production of PCBs has been banned, 2,2’,4,5,6’-Pentachlorobiphenyl is still used in research to develop methods for the remediation of PCB-contaminated sites and the safe disposal of PCB-containing materials .

作用機序

Target of Action

2,2’,4,5,6’-Pentachlorobiphenyl, a type of polychlorinated biphenyl (PCB), primarily targets the aryl hydrocarbon receptor . This receptor plays a crucial role in the regulation of eukaryotic gene expression and affects cellular proliferation and differentiation in target tissues .

Biochemical Pathways

It is known that the compound regulates the circadian clock by inhibiting the basal and circadian expression of the core circadian component per1 .

Pharmacokinetics

It is known that pcbs, in general, are highly lipophilic compounds, which allows them to cross the blood-brain barrier and enter the brain . This property significantly impacts the bioavailability of the compound.

Result of Action

The molecular and cellular effects of 2,2’,4,5,6’-Pentachlorobiphenyl’s action include dose-dependent reduction of brain sizes and increased brain cell death . The compound has been shown to act as a developmental neurotoxicant, targeting the developing brain .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,2’,4,5,6’-Pentachlorobiphenyl. This persistence can lead to bioaccumulation and cause harmful health effects . Furthermore, the compound’s enantioselective toxic effects suggest that exposure to 2,2’,4,5,6’-Pentachlorobiphenyl may confer risks associated with enantioselective enrichment of the compound in the environment .

生化学分析

Biochemical Properties

2,2’,4,5,6’-Pentachlorobiphenyl is known to interact with various enzymes and proteins. For instance, it has been shown to regulate the circadian clock by inhibiting the basal and circadian expression of the core circadian component PER1 . It also interacts with the estrogen receptor, a nuclear hormone receptor involved in the regulation of eukaryotic gene expression .

Cellular Effects

The cellular effects of 2,2’,4,5,6’-Pentachlorobiphenyl are diverse and complex. For instance, it has been shown to act as a developmental neurotoxicant (DNT), targeting the developing brain . In zebrafish embryos exposed to 2,2’,4,5,6’-Pentachlorobiphenyl, there was a dose-dependent reduction of brain sizes with increased brain cell death .

Molecular Mechanism

The molecular mechanism of 2,2’,4,5,6’-Pentachlorobiphenyl involves interactions with various biomolecules. For example, it has been shown to inhibit the enzyme DDC, which catalyzes the decarboxylation of L-3,4-dihydroxyphenylalanine (DOPA) to dopamine, L-5-hydroxytryptophan to serotonin, and L-tryptophan to tryptamine .

Dosage Effects in Animal Models

In animal models, the effects of 2,2’,4,5,6’-Pentachlorobiphenyl can vary with different dosages. For instance, in zebrafish embryos, there was a dose-dependent reduction of brain sizes with increased brain cell death when exposed to 2,2’,4,5,6’-Pentachlorobiphenyl .

Metabolic Pathways

It has been shown that PCBs can be metabolized into hydroxylated PCBs (OH-PCBs) in whole poplar plants .

Transport and Distribution

It is known that PCBs are lipophilic compounds and can cross the blood-brain barrier and enter the brain .

Subcellular Localization

It is known that PCBs are found in various tissues, including the brain .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,4,5,6’-Pentachlorobiphenyl typically involves the chlorination of biphenyl under controlled conditions. The reaction is carried out using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) or aluminum chloride (AlCl3). The reaction conditions, including temperature and pressure, are carefully controlled to achieve the desired degree of chlorination .

Industrial Production Methods: Industrial production of polychlorinated biphenyls, including 2,2’,4,5,6’-Pentachlorobiphenyl, was historically carried out by direct chlorination of biphenyl in the presence of a catalyst. The process involved the use of large-scale reactors and stringent control of reaction parameters to ensure the production of specific PCB congeners . the production of PCBs has been banned in many countries due to their environmental and health hazards .

化学反応の分析

Types of Reactions: 2,2’,4,5,6’-Pentachlorobiphenyl undergoes various chemical reactions, including:

Reduction: This reaction involves the removal of chlorine atoms, leading to the formation of less chlorinated biphenyls.

Substitution: This reaction involves the replacement of chlorine atoms with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) under acidic or basic conditions.

Reduction: Common reagents include zinc dust (Zn) and sodium borohydride (NaBH4) under acidic or basic conditions.

Substitution: Common reagents include sodium hydroxide (NaOH) and ammonia (NH3) under various conditions.

Major Products Formed:

Oxidation: Hydroxylated derivatives of 2,2’,4,5,6’-Pentachlorobiphenyl.

Reduction: Less chlorinated biphenyls.

Substitution: Hydroxy- or amino-substituted biphenyls.

類似化合物との比較

2,2’,4,5,5’-Pentachlorobiphenyl: Another PCB congener with similar chemical properties and environmental persistence.

2,3,4,5,6-Pentachlorobiphenyl: A PCB congener with different chlorine substitution patterns, leading to variations in toxicity and environmental behavior.

2,2’,3,4,6-Pentachlorobiphenyl: A PCB congener with different chlorine substitution patterns, affecting its reactivity and biological effects.

Uniqueness: 2,2’,4,5,6’-Pentachlorobiphenyl is unique due to its specific chlorine substitution pattern, which influences its chemical reactivity, environmental persistence, and biological effects. Its distinct properties make it a valuable compound for research on PCB toxicity, environmental fate, and remediation .

生物活性

2,2',4,5,6'-Pentachlorobiphenyl (PCB 118) is a member of the polychlorinated biphenyl (PCB) family, comprising 209 different congeners. This compound has been extensively studied due to its persistence in the environment and potential adverse health effects on humans and wildlife.

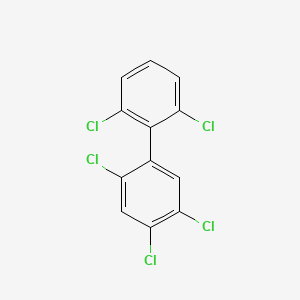

- Molecular Formula : C12H4Cl5

- Molecular Weight : Approximately 261.57 g/mol

- Structure : Consists of two biphenyl rings with five chlorine atoms substituted at specific positions.

The biological activity of 2,2',4,5,6'-Pentachlorobiphenyl primarily involves its interaction with the aryl hydrocarbon receptor (AhR). This receptor is crucial for mediating the effects of various environmental contaminants. Upon binding to AhR, PCB 118 can:

- Activate genes involved in xenobiotic metabolism.

- Induce the expression of cytochrome P450 enzymes, which are responsible for metabolizing various compounds including PCBs themselves .

Toxicological Effects

Research indicates that PCB 118 is associated with several toxicological effects:

- Carcinogenic Potential : It is classified as a probable human carcinogen (Group 2A) by the International Agency for Research on Cancer (IARC) .

- Endocrine Disruption : PCBs can disrupt endocrine functions, leading to reproductive and developmental issues .

- Neurotoxicity : Some metabolites derived from PCB 118 have been linked to neurodevelopmental toxicity .

Case Study: Yusho Disease

One notable case study involves individuals exposed to PCBs through contaminated rice oil in Japan (Yusho disease). This exposure was linked to increased incidences of liver cancer and other malignancies among affected populations .

Metabolism Studies

Studies on the metabolism of PCB 118 have shown that it is primarily metabolized by human CYP2B6 and rat CYP2B1 enzymes. The metabolites exhibit reduced toxicity compared to the parent compound, suggesting a complex relationship between metabolic pathways and toxicological outcomes .

Environmental Impact and Biodegradation

PCBs are persistent in the environment due to their hydrophobic nature and resistance to degradation. Recent studies have explored the biodegradation of PCB 118 using microbial strains such as Microbacterium paraoxydans. These studies demonstrated that specific enzymes can effectively degrade PCB 118, leading to significant reductions in environmental concentrations within hours .

Comparison of PCB Congeners

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2,2',4,5,6'-Pentachlorobiphenyl (PCB 118) | C12H4Cl5 | Five chlorine atoms affecting stability and toxicity |

| 2,3',4,4',5-Pentachlorobiphenyl | C12H6Cl5 | Similar structure but different chlorination pattern |

| 3,3',4,4',5-Pentachlorobiphenyl | C12H5Cl5 | Different chlorination affecting biological activity |

Summary of Toxicological Studies

特性

IUPAC Name |

1,2,4-trichloro-5-(2,6-dichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5Cl5/c13-7-2-1-3-8(14)12(7)6-4-10(16)11(17)5-9(6)15/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWWVXHRLMPBDCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C2=CC(=C(C=C2Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5Cl5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10867525 | |

| Record name | 2,2',4,5,6'-Pentachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10867525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68194-06-9 | |

| Record name | PCB 102 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68194-06-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2',4,5,6'-Pentachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068194069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',4,5,6'-Pentachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10867525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',4,5,6'-PENTACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9NOS5F84W4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。